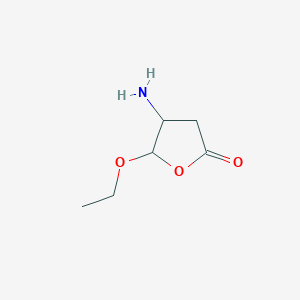

4-Amino-5-ethoxydihydrofuran-2(3H)-one

Description

Properties

IUPAC Name |

4-amino-5-ethoxyoxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-2-9-6-4(7)3-5(8)10-6/h4,6H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUOJWLANCHVDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(CC(=O)O1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 5 Ethoxydihydrofuran 2 3h One and Analogous Dihydrofuranone Derivatives

Classical and Established Approaches to Dihydrofuranone Synthesis

The formation of the dihydrofuranone ring, a γ-lactone, is a cornerstone of synthesizing these molecules. Classical approaches often involve cyclization and condensation reactions.

The intramolecular cyclization of γ-hydroxy carboxylic acids or their derivatives is a fundamental and widely used method for constructing the γ-lactone ring found in dihydrofuranones. pearson.comyoutube.com This process typically involves the nucleophilic attack of the hydroxyl group on the carboxylic acid's carbonyl carbon, leading to the formation of a cyclic ester. youtube.com The reaction can be catalyzed by acids, which protonate the carbonyl oxygen to increase its electrophilicity.

Various synthetic strategies leverage this principle. For instance, δ-lactones can be synthesized through a palladium-catalyzed γ-C(sp3)–H activation of free aliphatic acids. nih.gov Gold-catalyzed cyclization of acetylenic acids also provides an efficient route to γ-lactones, compatible with a range of functional groups. organic-chemistry.org Another approach involves the dehydrogenative lactonization of diols, which can be achieved using iron carbonyl compounds or Cu/nitroxyl catalysts with air as the oxidant. organic-chemistry.org

The table below summarizes several methods for γ-lactone synthesis:

| Method | Catalyst/Reagent | Key Features |

| Intramolecular Cyclization | Acid | Fundamental method for forming cyclic esters. youtube.com |

| γ-C(sp3)–H Activation | Palladium | Forms δ-lactones from free aliphatic acids. nih.gov |

| Acetylenic Acid Cyclization | Gold | Efficient and compatible with various functional groups. organic-chemistry.org |

| Dehydrogenative Diol Lactonization | Iron Carbonyl or Cu/Nitroxy | Utilizes acetone or air as an oxidant. organic-chemistry.org |

| Oxidative Cycloaddition | Copper | [3+2] cycloaddition of alkenes with anhydrides using oxygen. organic-chemistry.org |

Condensation reactions are pivotal in building the furanone framework. The aldol (B89426) condensation, for example, is used to produce 2,5-dialkyl-4-hydroxy-3(2H)-furanones. google.com This reaction involves the base-catalyzed condensation of a 2,5-dialkyl-dihydro-3(2H)-furanone with an aldehyde. google.com

Another notable method is the Claisen condensation. An unexpected domino reaction of α,β-acetylenic γ-hydroxy nitriles with arenecarboxylic acids yields 4-cyano-3(2H)-furanones through a sequence involving intramolecular transesterification-enol formation and a Claisen condensation. organic-chemistry.org

Furthermore, furfural (B47365) can be oxidized to 2[5H]-furanone, which then undergoes a condensation reaction and a Michael addition with fatty amines. researchgate.net A summary of condensation approaches is provided below:

| Reaction Type | Starting Materials | Product |

| Aldol Condensation | 2,5-dialkyl-dihydro-3(2H)-furanone and an aldehyde | 2,5-dialkyl-4-hydroxy-3(2H)-furanone google.com |

| Claisen Condensation | α,β-acetylenic γ-hydroxy nitriles and arenecarboxylic acids | 4-cyano-3(2H)-furanone organic-chemistry.org |

| Condensation/Michael Addition | 2[5H]-furanone and fatty amines | Substituted furanones researchgate.net |

Targeted Synthesis of Amino-Substituted Dihydrofuranones

The introduction of an amino group onto the dihydrofuranone scaffold, particularly in a stereocontrolled manner, is crucial for synthesizing compounds like 4-Amino-5-ethoxydihydrofuran-2(3H)-one.

Achieving stereoselectivity in the introduction of amino groups is a significant challenge. One of the most direct methods is the Sharpless asymmetric aminohydroxylation of alkenes, although it can sometimes result in moderate yields due to regioselectivity issues. diva-portal.org Another powerful technique is the Mannich-type reaction, which involves the nucleophilic addition of α-alkoxy enolates to imines, capable of producing both syn and anti amino alcohols with high diastereoselectivity depending on the enolate used. diva-portal.org

The development of switchable stereodivergent strategies offers an efficient way to access all possible stereoisomers of a chiral molecule from a common precursor. umontpellier.fr These methods often utilize a sulfoxide group as a chiral auxiliary, where the diastereoselectivity can be controlled by reaction parameters. umontpellier.fr

The synthesis of chiral furan (B31954) derivatives is of great importance as these structures are common in natural products and bioactive compounds. researchgate.netresearcher.life Chemoenzymatic strategies have emerged as a powerful tool for the stereoselective assembly of chiral building blocks. For instance, an engineered myoglobin variant can catalyze the highly diastereo- and enantioselective construction of chiral cyclopropyl ketones from olefins and diazoketones. rochester.edu These chiral ketones can then be chemically diversified into various enantiopure cyclopropane-containing scaffolds. rochester.edu

Catalytic asymmetric Friedel–Crafts alkylation represents another robust method for creating chiral C(sp2)−C(sp3) bonds. researchgate.net An alternative to the typical LUMO activation of electrophiles is a strategy that raises the HOMO of 2-furfuryl ketones through the formation of a formal trienamine species using a chiral primary amine. researchgate.net

The Michael addition, or conjugate addition, is a widely used method for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org In the context of dihydrofuranone synthesis, the aza-Michael addition is particularly relevant for introducing amino functionalities. This reaction can provide fluoroalkylated β-amino acid derivatives in high yields under catalyst- and solvent-free conditions when reacting with β-fluoroalkylated acrylates. rsc.org

A solid-phase approach has been developed for the synthesis of 4-amino-5-hydroxy-2(5H)-furanones. scienceasia.org In this method, a 5-hydroxy-Δ²-butenolide is attached to a resin, and subsequent reaction with various amines leads to the formation of 4-amino-5-hydroxy-butenolides. scienceasia.org

A reversible Michael addition-elimination (MAE) mechanism has been leveraged in a cyclic thioenone system for controlled ring-opening polymerization. nih.gov This demonstrates the dynamic and reversible nature of the Michael addition, which can be applied to the synthesis of complex molecules.

Incorporation of Ethoxy and Other Alkoxy Groups at the C5 Position

The introduction of an ethoxy or other alkoxy group at the C5 position is a critical step in the synthesis of the target compound and its derivatives. This is often achieved through the manipulation of a 5-hydroxy-2(5H)-furanone intermediate or by direct oxidation of furan precursors in an alcoholic solvent.

Etherification and Acetalization Strategies

One common strategy involves the conversion of a 5-hydroxy-2(5H)-furanone to its corresponding 5-alkoxy derivative. This transformation is typically achieved through etherification or acetalization reactions. For instance, a solid-phase synthesis approach has been developed where 5-hydroxy-2(5H)-furanone building blocks are attached to a resin, and subsequent reactions can be performed to introduce diversity. scienceasia.org While direct etherification of the hemiacetal hydroxyl group can be challenging, it is often accomplished by reacting the 5-hydroxy precursor with an alcohol under acidic conditions.

The synthesis of 5-alkoxy-3,4-dihalo-2(5H)-furanones, which are versatile intermediates, demonstrates the practical application of these strategies. mdpi.comresearchgate.net These compounds serve as precursors for a variety of derivatives, including those with amino acid moieties, showcasing the utility of the C5-alkoxy group in further functionalization. researchgate.net

Oxidation of Furans Leading to 5-Alkoxy-2(5H)-furanones as Precursors

A highly effective and widely used method for generating 5-alkoxy-2(5H)-furanones involves the direct oxidation of furan or its derivatives, particularly furfural. researchgate.net This process often utilizes singlet oxygen in the presence of an alcohol, such as methanol or ethanol, and a sensitizer like methylene (B1212753) blue or Rose bengal. wikipedia.org The reaction proceeds through an endoperoxide intermediate, which then rearranges to form the desired 5-alkoxy-2(5H)-furanone. researchgate.net

For example, the oxidation of furfural in methanol using singlet oxygen yields 5-methoxy-2(5H)-furanone. scienceasia.org This product can then be halogenated and further modified to create a library of substituted furanones. This method is advantageous as furfural is a renewable platform chemical derived from biomass, making it a sustainable starting material. chemrxiv.orga-h.institute The electrocatalytic oxidation of furfural has also been explored, demonstrating high selectivity for 5-hydroxy-2(5H)-furanone (HFO), which can be subsequently converted to its alkoxy derivatives. researchgate.net

| Starting Material | Oxidizing Agent/Conditions | Solvent | Key Intermediate/Product | Reference |

|---|---|---|---|---|

| Furfural | Singlet Oxygen, Methylene Blue (sensitizer) | Methanol | 5-Methoxy-2(5H)-furanone | scienceasia.orgwikipedia.org |

| Furfural | TS-1 Catalyst | Not specified | 5-Hydroxy-2(5H)-furanone (92% yield) | chemrxiv.org |

| Furfural | Electrocatalysis (CuS nanosheets) | Water | 5-Hydroxy-2(5H)-furanone (83.6% selectivity) | researchgate.net |

| Furan and homologs | Vanadium-based catalysts (vapor-phase) | Not applicable | Maleic acid | researchgate.net |

Advanced and Emerging Synthetic Strategies

Modern organic synthesis increasingly relies on advanced strategies that improve efficiency, reduce waste, and allow for the rapid construction of complex molecules. These include tandem reactions, biocatalysis, and transition-metal catalysis, all of which have been applied to the synthesis of dihydrofuranone derivatives.

Tandem and One-Pot Reaction Sequences in Dihydrofuranone Construction

Tandem, or cascade, reactions and one-pot syntheses are powerful tools that allow for the formation of multiple chemical bonds in a single reaction sequence without isolating intermediates. researchgate.net These approaches are highly efficient, saving time, reagents, and solvents. Several one-pot methodologies have been developed for the construction of dihydrofuran rings. researchgate.netrsc.org

For example, a one-pot, three-component reaction has been developed to synthesize highly substituted furan frameworks through a sequence involving Knoevenagel condensation, Michael addition, and Paal-Knorr cyclization. rsc.org Another efficient procedure involves a pyridinium-ylide-assisted tandem reaction for the diastereoselective synthesis of trans-2,3-dihydrofuran derivatives. researchgate.net These methods highlight the potential for creating complex dihydrofuranone structures with high efficiency and control over stereochemistry.

Biocatalytic Approaches to Lactone and Dihydrofuranone Synthesis

Biocatalysis has emerged as a green and sustainable alternative to traditional chemical synthesis. frontiersin.org Enzymes offer exquisite selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions. frontiersin.orgillinois.edu The application of biocatalysis in the synthesis of amine-containing pharmaceuticals is a particularly active area of research. mdpi.com

In the context of dihydrofuranone synthesis, enzymes can be used for various transformations. For instance, a multienzymatic, one-pot cascade reaction has been developed for the conversion of hydroxy-functionalized furans into optically pure spirolactones. a-h.institute This pathway combines a chloroperoxidase, an oxidase, and an alcohol dehydrogenase. a-h.institute Hydrolases, such as lipases and lactamases, are used for the resolution of racemic intermediates or the direct synthesis of chiral lactones and lactams, which are structurally related to dihydrofuranones. illinois.edu The use of biocatalysts can significantly improve the safety, efficiency, and environmental impact of synthetic routes to complex molecules like this compound. mdpi.com

Transition-Metal Catalyzed Reactions for Dihydrofuranone Formation

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-X (where X is a heteroatom) bonds that are difficult to construct using other methods. nih.gov These catalysts have been employed in the synthesis of furan and benzofuran derivatives, often involving C-H activation or cross-coupling reactions. nih.govresearchgate.net

While direct synthesis of the this compound core via transition-metal catalysis is not extensively detailed, related transformations are well-established. For example, palladium-catalyzed O-heterocyclization of 2-halophenols with alkynes is a common route to benzofurans. nih.gov Gold-catalyzed reactions can activate alkyne systems for nucleophilic attack, leading to the formation of cyclic ethers. youtube.com The principles of transition-metal catalysis, particularly those involving palladium, copper, iron, and gold, offer significant potential for developing novel and efficient routes to substituted dihydrofuranones. nih.govnih.gov

| Strategy | Description | Example Application | Key Advantages | Reference |

|---|---|---|---|---|

| Tandem/One-Pot Reactions | Multiple bond-forming reactions in a single flask without isolating intermediates. | Three-component synthesis of fused 2,3-dihydrofurans. | High efficiency, reduced waste, operational simplicity. | researchgate.netrsc.org |

| Biocatalysis | Use of enzymes to catalyze specific chemical transformations. | Multienzymatic cascade for converting furans to spirolactones. | High stereoselectivity, mild conditions, environmentally friendly. | a-h.institutemdpi.com |

| Transition-Metal Catalysis | Use of metals like Pd, Cu, Fe, or Au to catalyze bond formation. | Iron- or copper-catalyzed O-arylation for benzo[b]furan synthesis. | High reactivity, enables difficult transformations (e.g., C-H activation). | nih.govnih.gov |

Application of Click Chemistry for Derivatization of Lactones

Click chemistry, a concept introduced by K. B. Sharpless in 2001, describes reactions that are high-yielding, wide in scope, and generate minimal and easily removable byproducts. organic-chemistry.org This synthetic philosophy is particularly well-suited for the derivatization of complex molecules like lactones, including dihydrofuranone derivatives. The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole linkage. wikipedia.orgspringerprofessional.de

To apply click chemistry for the derivatization of a lactone scaffold such as this compound, the core molecule must first be functionalized with either an azide or a terminal alkyne group. This "handle" can then be used to attach a wide array of other molecules, provided they bear the complementary functional group. This modular approach allows for the rapid generation of a library of derivatives from a single precursor. researchgate.net

The CuAAC reaction is valued for its reliability, selectivity, and biocompatibility. wikipedia.org It proceeds under mild conditions, often in aqueous solvents, and is tolerant of a wide range of functional groups, which is crucial when working with multifunctional molecules like amino-lactones. lumiprobe.combroadpharm.com This prevents the need for extensive use of protecting groups, streamlining the synthetic process. researchgate.net The resulting triazole ring is not just a linker; it is metabolically stable and can form hydrogen bonds, potentially influencing the biological activity of the final conjugate.

Table 1: Potential Derivatizations of a Lactone Core via Click Chemistry

| Precursor Functional Group on Lactone | Complementary Functional Group on Molecule to be Attached | Resulting Linkage | Potential Attached Moieties |

|---|---|---|---|

| Azide (-N₃) | Terminal Alkyne (-C≡CH) | 1,2,3-Triazole | Peptides, carbohydrates, fluorescent dyes, therapeutic agents springerprofessional.de |

This strategy has been successfully employed for the derivatization of other lactones, such as oxepan-2-ones, to introduce ester, hydroxyl, and acrylate functionalities, demonstrating the versatility of the click chemistry approach for modifying lactone rings. researchgate.net

Green Chemistry Principles and Sustainable Approaches in Dihydrofuranone Synthesis

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of dihydrofuranones can be made more sustainable by adhering to these principles.

The twelve principles of green chemistry, developed by Paul Anastas and John Warner, provide a guide for sustainable chemical synthesis. mdpi.comnih.gov Applying these to dihydrofuranone synthesis involves several key considerations:

Prevention of Waste : Designing synthetic routes that minimize byproduct formation is preferable to treating waste after it has been created. nih.gov

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Catalytic reactions are often superior to stoichiometric ones in this regard. jetir.org

Use of Renewable Feedstocks : Whenever practicable, raw materials should be sourced from renewable feedstocks. nih.gov For dihydrofuranone synthesis, this could involve using biomass-derived platform molecules like furfural. d-nb.info

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be minimized or replaced with safer alternatives, such as water or bio-based solvents. rjpn.org

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. jetir.org Innovative techniques like microwave-assisted synthesis can also enhance energy efficiency. mdpi.com

Catalysis : The use of selective catalytic reagents is superior to stoichiometric reagents. nih.gov This reduces waste and can often lead to milder reaction conditions.

Table 2: Application of Green Chemistry Principles to Dihydrofuranone Synthesis

| Green Chemistry Principle | Application in Dihydrofuranone Synthesis |

|---|---|

| 1. Prevention | Optimize reaction conditions to maximize yield and minimize side products. |

| 2. Atom Economy | Employ cycloaddition or condensation reactions that incorporate most atoms from the reactants into the product. |

| 3. Less Hazardous Syntheses | Avoid toxic reagents and solvents like chlorinated hydrocarbons. rjpn.org |

| 4. Designing Safer Chemicals | Modify the final molecule to reduce toxicity while maintaining function. |

| 5. Safer Solvents | Use water, ethanol, or solvent-free conditions where possible. mdpi.com |

| 6. Energy Efficiency | Utilize microwave-assisted synthesis or conduct reactions at room temperature. mdpi.com |

| 7. Renewable Feedstocks | Start from biomass-derived furfural or 5-hydroxymethylfurfural (HMF). d-nb.info |

| 8. Reduce Derivatives | Avoid unnecessary protection/deprotection steps by using chemo-selective reactions. jetir.org |

| 9. Catalysis | Use biocatalysts (enzymes) or heterogeneous catalysts that can be easily recovered and reused. mdpi.com |

| 10. Design for Degradation | Design the final product to break down into innocuous products after its use. |

| 11. Real-Time Analysis | Use in-process monitoring to prevent the formation of hazardous byproducts. |

Sustainable approaches in practice include the catalytic oxidation of furfural, a renewable feedstock, to produce intermediates like 2(5H)-furanone, which can then be converted to more complex dihydrofuranones. researchgate.net

Synthesis of Key Precursors and Advanced Intermediates for this compound

The synthesis of the target compound relies on the efficient preparation of key precursors and intermediates that can be assembled to form the final structure.

Preparation of α-Amino Acid Precursors

α-Amino acids and their derivatives are crucial building blocks, as they can provide the C4-amino group of the target molecule. A series of amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones have been successfully synthesized through a metal-free C-N coupling reaction, highlighting a direct route where an amino acid is coupled to a pre-formed furanone ring. rsc.orgresearchgate.net

One of the oldest and most well-known methods for synthesizing α-amino acids is the Strecker synthesis. youtube.com This reaction traditionally involves a one-pot reaction between an aldehyde, ammonia, and hydrogen cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid. youtube.com Modern variations use safer cyanide sources and can even be performed asymmetrically to produce enantiomerically pure amino acids. youtube.com

Table 3: Overview of Selected α-Amino Acid Synthesis Methods

| Method | Reactants | Intermediate | Product | Key Features |

|---|---|---|---|---|

| Strecker Synthesis | Aldehyde/Ketone, Ammonia, Cyanide Source | α-Aminonitrile | α-Amino Acid | A classic, versatile method. Can produce racemic or, with chiral catalysts, enantiomerically pure products. youtube.com |

| Reductive Amination | α-Keto Acid, Ammonia, Reducing Agent | Imine | α-Amino Acid | Often uses enzymes (transaminases) for high stereoselectivity. |

These methods provide access to a wide range of α-amino acids that can be used as precursors for the 4-amino group in the target dihydrofuranone.

Functionalized Furan Derivatives as Starting Materials

Furan and its derivatives, particularly those sourced from renewable biomass, are valuable starting materials for the synthesis of dihydrofuranones. d-nb.info Furfural, for instance, can be oxidized to produce 2(5H)-furanone. researchgate.net A key intermediate, 5-methoxy-2(5H)-furanone, can be prepared from the oxidation of furfural in methanol. scienceasia.org

Further functionalization of these furan-based intermediates is necessary to install the required substituents. The synthesis of polyfunctionalized furans can be achieved from precursors like β-nitroenones and α-functionalized ketones. nih.gov For the specific target, this compound, a plausible route involves:

Alkoxylation : Introduction of the 5-ethoxy group. This can be achieved through the oxidation of furan in ethanol. For example, 2,5-diethoxy-2,5-dihydrofuran has been synthesized by oxidizing furan with hydrogen peroxide in an aqueous ethanol medium. researchgate.net

Amination : Introduction of the 4-amino group. A solid-phase synthesis approach has been developed for 4-amino-5-hydroxy-2(5H)-furanones where a resin-bound furanone undergoes nucleophilic substitution at the C4 position with various amines. scienceasia.org A similar substitution reaction could be envisioned for a 4-halo or other suitably activated 5-ethoxydihydrofuranone intermediate.

This strategy of building upon a furan core provides a direct pathway to the desired dihydrofuranone scaffold.

Synthesis from Maleic Anhydride Derivatives

Maleic anhydride and its derivatives serve as another important class of precursors for dihydrofuranones. Maleic anhydride itself can be derived from the oxidation of furan, linking it back to renewable feedstocks. d-nb.info

The anhydride ring is susceptible to nucleophilic attack. Amidation of copolymers of maleic anhydride with amino acids has been shown to produce both semi-amides and cyclic imide units, demonstrating the reactivity between these two precursor types. biomedres.us A potential synthetic route to the this compound scaffold could involve the following conceptual steps:

Ring Opening : Reaction of a maleic anhydride derivative with ethanol to form a monoester, creating an ethyl ester on one side and a carboxylic acid on the other.

Amidation/Cyclization : Subsequent reaction with an amino source. The amino group could potentially attack the double bond via a Michael addition, followed by cyclization and dehydration to form the lactone ring. The regioselectivity of this addition would be critical to achieving the desired substitution pattern.

While this pathway is conceptually straightforward, controlling the regiochemistry to place the amino and ethoxy groups at the C4 and C5 positions, respectively, would be the primary synthetic challenge.

Mechanistic Investigations of Reactions Involving 4 Amino 5 Ethoxydihydrofuran 2 3h One and Its Synthetic Precursors

Elucidation of Reaction Pathways and Intermediates

The construction of the target molecule involves the formation of the dihydrofuranone ring and the introduction of the amino group at the C4 position. The elucidation of the pathways and intermediates in these processes is fundamental to controlling the reaction outcome.

Cyclization Mechanisms in Dihydrofuranone Formation

The dihydrofuranone core is a γ-lactone, a cyclic ester. Its formation typically proceeds via intramolecular cyclization of a suitable linear precursor, such as a γ-hydroxy carboxylic acid or its derivative. The mechanism often mirrors that of Fischer esterification, involving protonation of the carbonyl group, nucleophilic attack by the distal hydroxyl group, and subsequent dehydration to form the five-membered ring. youtube.com

Several strategies have been developed to generate these precursors and induce cyclization:

Acid-Catalyzed Cyclization: Hydroxyenones can be cyclized using Brønsted or Lewis acids. For instance, the use of tosic acid can promote the cyclization of a hydroxyenone to its corresponding furanone. researchgate.net

Oxidative Cyclization: Palladium catalysis can achieve the synthesis of γ-lactones from homoallylic alcohols in a single step. organic-chemistry.org This process involves the oxidation of the alcohol and subsequent intramolecular attack.

Radical Cyclization: Unsaturated carboxylic acids can be converted into substituted tetrahydrofurans through a process involving Kolbe decarboxylation followed by an intramolecular radical cyclization. organic-chemistry.org

Rearrangement and Cycloaddition: The Maillard reaction between sugars and amino acids can lead to the formation of furanone structures, indicating complex rearrangement and cyclization pathways. researchgate.netnih.gov Another approach involves the [3+2] cycloaddition of in situ generated propargyl anions with aldehydes, followed by an intramolecular cyclization to yield highly substituted furans. organic-chemistry.org

The key intermediate in most of these pathways is an open-chain hydroxycarbonyl compound that is conformationally disposed for ring closure. The stability of the five-membered lactone ring is a significant thermodynamic driving force for the cyclization process.

Mechanisms of Amino Group Introduction (e.g., Oxyamination)

Introducing an amino group at the C4 position of the dihydrofuranone ring or its precursor is a critical step. Several mechanistic approaches can be envisioned.

Nucleophilic Substitution: A common strategy involves the nucleophilic substitution of a leaving group at the C4 position of a pre-formed furanone scaffold. For example, a solid-phase approach has been developed where a 5-hydroxy-∇²-butenolide is attached to a resin, followed by reaction with various amines to furnish 4-amino-5-hydroxy-butenolides. scienceasia.org The reaction proceeds via a vinylic nucleophilic substitution mechanism.

Sharpless Asymmetric Aminohydroxylation (Oxyamination): This powerful method allows for the direct, syn-selective conversion of an alkene into a 1,2-amino alcohol. organic-chemistry.org In the context of synthesizing the target molecule, an appropriate alkene precursor could be subjected to oxyamination. The mechanism involves the formation of an imidotriooxoosmium(VIII) species, which adds to the alkene in a [3+2] cycloaddition. The resulting osmium(VI) azaglycolate is then hydrolyzed to release the amino alcohol product, which can subsequently be cyclized to the desired 4-aminodihydrofuranone. organic-chemistry.org

Reductive Amination: The introduction of an amino group can also be achieved via reductive amination of a ketone precursor. This pathway is particularly relevant in biocatalytic syntheses.

Strecker Synthesis: The fundamental Strecker synthesis provides a pathway to α-amino acids from aldehydes or ketones. masterorganicchemistry.com It involves the formation of an α-amino nitrile by reacting an imine with a cyanide source, followed by hydrolysis of the nitrile to a carboxylic acid. masterorganicchemistry.com While not a direct route to the target lactone, this mechanism highlights a classic method for forming the C-N bond adjacent to a potential carbonyl group. masterorganicchemistry.comnih.govwikipedia.org

Stereochemical Control Mechanisms in Asymmetric Syntheses

Achieving stereochemical control is paramount when synthesizing chiral molecules like 4-Amino-5-ethoxydihydrofuran-2(3H)-one. The mechanisms of stereocontrol depend heavily on the chosen synthetic route and catalyst system.

Use of Chiral Ligands: In metal-catalyzed reactions, chiral ligands are frequently employed to create an asymmetric environment around the metal center, thereby inducing enantioselectivity. In the Sharpless oxyamination, for example, dihydroquinine and dihydroquinidine-derived ligands are used to control the facial selectivity of the addition to the alkene, leading to high enantiomeric excess in the amino alcohol product. organic-chemistry.org The ligand not only induces enantioselectivity but can also influence the regioselectivity of the amino and hydroxyl group addition. organic-chemistry.org

Catalyst-Controlled Asymmetric Induction: Specific chiral catalysts can direct the stereochemical outcome of a reaction. For instance, the asymmetric cyanosilylation of a ketone using an Al-Salen catalyst has been shown to be highly effective in establishing a chiral tertiary alcohol, a key stereocenter in the synthesis of complex molecules containing a dihydrofuranone moiety. nih.govrsc.org

Kinetic Resolution: In cases where a racemic mixture is formed, an enantioselective reaction can be used to selectively transform one enantiomer, allowing for the separation of the other. An example is the enantioselective reduction of an iminium ion via kinetic resolution, which can lead to highly enantioenriched products. nih.gov

The precise mechanism of stereochemical induction often involves the formation of diastereomeric transition states, where steric and electronic interactions between the substrate, catalyst, and reagents favor the formation of one stereoisomer over the other.

Role of Catalysis in Reaction Mechanisms

Catalysis is essential for enhancing reaction rates, selectivity, and efficiency in the synthesis of complex molecules. Both metal-based and biological catalysts play crucial roles in the mechanistic pathways leading to this compound and its analogs.

Metal-Catalyzed Reaction Mechanisms

Transition metals are widely used to catalyze key steps in the formation of furanone rings and the introduction of functional groups.

Osmium (OsO₄): As previously mentioned, OsO₄ is the key catalyst in the Sharpless aminohydroxylation, where it cycles between Os(VIII) and Os(VI) oxidation states to facilitate the addition of amino and hydroxyl groups across a double bond. organic-chemistry.org

Palladium (Pd): Palladium catalysts are versatile in furan (B31954) synthesis. They can be used in coupling reactions and intramolecular O-vinylation of ketones to form the furan ring. hud.ac.uk Palladium is also effective in the oxidative lactonization of homoallylic alcohols. organic-chemistry.org

Copper (Cu): Copper catalysts are employed in various cyclization reactions. A Cu/nitroxyl system can promote the aerobic oxidative lactonization of diols. organic-chemistry.org Copper(I) can also catalyze [4+1] cycloadditions between diazoacetates and acetylenic ketones, proceeding through a copper carbene intermediate. hud.ac.uk

Gold (Au): Gold catalysts are known to activate alkynes. They can catalyze the tandem cycloisomerization/oxidation of homopropargyl alcohols to yield γ-lactones. organic-chemistry.org

Rhodium (Rh): Chiral rhodium catalysts enable highly enantioselective reductive cyclization of acetylenic aldehydes to form cyclic allylic alcohols, which are precursors to substituted tetrahydrofurans. organic-chemistry.org

The general mechanism for these metal-catalyzed reactions involves the coordination of the substrate to the metal center, followed by a series of steps such as oxidative addition, migratory insertion, and reductive elimination to form the final product and regenerate the catalyst.

| Metal Catalyst | Reaction Type | Key Mechanistic Feature |

|---|---|---|

| Osmium (OsO₄) with Chiral Ligands | Asymmetric Aminohydroxylation (Oxyamination) | [3+2] Cycloaddition of Os(VIII)-imido complex to an alkene. organic-chemistry.org |

| Palladium (Pd) | Oxidative Lactonization | Oxidative addition and intramolecular nucleophilic attack. organic-chemistry.org |

| Copper (Cu) | Oxidative [3+2] Cycloaddition | Formation of a copper carbene intermediate. hud.ac.uk |

| Gold (Au) | Cycloisomerization of Alcohols | Activation of alkyne/allene functionalities. organic-chemistry.org |

| Rhodium (Rh) | Reductive Cyclization | Coordination and intramolecular hydride transfer. organic-chemistry.org |

| Aluminum (Al-Salen) | Asymmetric Cyanosilylation | Lewis acid activation of the carbonyl group. nih.govrsc.org |

Biocatalytic Reaction Mechanisms and Enzymatic Pathways

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze the formation of lactones and the introduction of amino groups with exceptional stereo- and regioselectivity.

Baeyer–Villiger Monooxygenases (BVMOs): These enzymes are highly effective for synthesizing lactones from cyclic ketones. nih.gov The mechanism involves the activation of molecular oxygen using a nicotinamide cofactor (NADPH or NADH). nih.gov The activated oxygen attacks the ketone carbonyl, forming a Criegee intermediate, which then undergoes rearrangement to yield the lactone product. nih.gov The enzyme's active site controls the regioselectivity of the oxygen insertion. nih.govresearchgate.net

Hydrolases (e.g., Lipases): Lipases can catalyze the intramolecular esterification (lactonization) of hydroxy acids. nih.gov In some cases, they exhibit a "perhydrolase" activity, where they first form a percarboxylic acid that then performs a chemical Baeyer–Villiger oxidation. nih.gov

Transaminases (TAs) / Amine Dehydrogenases (AmDHs): These enzymes are crucial for introducing amino groups. Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. nih.gov The mechanism involves a pyridoxal phosphate (PLP) cofactor that forms a Schiff base with the amino donor, which then rearranges and reacts with the ketone substrate to form the aminated product. nih.gov This method is highly effective for the amination of furan-based aldehydes and ketones. researchgate.netnjtech.edu.cn

P450 Enzymes and Engineered Variants: Cytochrome P450 monooxygenases are involved in the natural biosynthesis of lactones, often by hydroxylating fatty acids which then undergo β-oxidation and spontaneous lactonization. mdpi.com Directed evolution has been used to engineer P450 variants into "carbene transferases" that can catalyze intramolecular C-H insertions to form complex lactones, offering a novel synthetic disconnection. nih.gov

| Enzyme Class | Reaction Type | Key Mechanistic Feature |

|---|---|---|

| Baeyer–Villiger Monooxygenases (BVMOs) | Oxidative Lactonization | Formation and rearrangement of a Criegee intermediate. nih.gov |

| Hydrolases / Lipases | Lactonization / Perhydrolase Activity | Intramolecular esterification or formation of a peracid oxidant. nih.govnih.gov |

| Transaminases (TAs) | Reductive Amination | Pyridoxal phosphate (PLP)-mediated amino group transfer. nih.gov |

| Engineered P450 Enzymes | Intramolecular C-H Insertion | Formation and reaction of an enzyme-bound carbene intermediate. nih.gov |

| Hydroxylases | Hydroxylation | Regioselective activation of C-H bonds to form alcohol precursors. mdpi.comresearchgate.net |

Based on the conducted research, it is not possible to generate a detailed and scientifically accurate article focusing solely on the chemical compound “this compound” according to the specified outline.

Extensive searches for mechanistic investigations, including organocatalytic mechanisms, intramolecular hydrogen bond activation, solvent effects, and quantum chemical studies, did not yield specific research findings or data tables directly related to this compound or its immediate synthetic precursors.

The available literature discusses these concepts in the broader context of furanone derivatives and other heterocyclic compounds. For instance, research on other furanones highlights the role of intramolecular hydrogen bond activation in organocatalyzed reactions and the use of quantum chemistry to understand reaction pathways. However, applying these general principles directly to this compound without specific studies on this compound would be speculative and would not meet the required standard of scientific accuracy.

Therefore, the strict constraint to focus solely on "this compound" and to provide detailed, specific research findings cannot be fulfilled with the currently available information from the search results.

Theoretical and Computational Chemistry Studies of 4 Amino 5 Ethoxydihydrofuran 2 3h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 4-Amino-5-ethoxydihydrofuran-2(3H)-one typically begin with geometry optimization, where the molecule's lowest energy conformation is determined. Methods like the B3LYP hybrid functional combined with a basis set such as 6-311++G(d,p) are commonly employed to achieve reliable structural parameters. researchgate.netnih.gov

Once the optimized geometry is obtained, DFT is used to calculate key electronic properties that govern the molecule's reactivity. nih.gov Central to this analysis are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com

For this compound, the electron-donating amino group (-NH₂) is expected to significantly influence the HOMO, raising its energy and localizing its density primarily on the nitrogen atom and adjacent carbon. Conversely, the electron-withdrawing lactone carbonyl group influences the LUMO, lowering its energy and making the carbonyl carbon a potential site for nucleophilic attack.

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the electrostatic potential on the electron density surface, identifying regions of positive and negative potential. For this molecule, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen and a positive potential (blue) near the amino group hydrogens, highlighting the sites for electrophilic and nucleophilic interactions, respectively.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value / Observation | Implication |

|---|---|---|

| HOMO Energy | High | Good electron donor capability |

| LUMO Energy | Low | Susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Moderate to Small | High chemical reactivity |

| MEP Negative Region | Localized on carbonyl oxygen | Site for electrophilic attack |

Note: The values in this table are illustrative, based on theoretical principles for similarly substituted heterocyclic compounds.

DFT calculations are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. nih.govresearchgate.net By calculating the NMR spectra for different possible isomers or conformers, computational results can be compared with experimental data to determine the correct structure. scielo.org.zabiointerfaceresearch.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov It calculates the excitation energies corresponding to transitions from the ground state to various excited states. For this compound, TD-DFT could predict the wavelength of maximum absorption (λ_max), likely arising from n → π* and π → π* transitions associated with the carbonyl group and the conjugated system. uta.edu

Table 2: Hypothetical Computationally Predicted Spectroscopic Data

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | δ (C=O) | ~170-175 ppm |

| ¹³C NMR | δ (C-OEt) | ~95-105 ppm |

| ¹³C NMR | δ (C-NH₂) | ~75-85 ppm |

| ¹H NMR | δ (NH₂) | ~2.5-4.0 ppm |

Note: These are estimated values typical for the functional groups present and would be refined by actual DFT/TD-DFT calculations.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights that are often inaccessible through experimental means alone. arxiv.org For reactions involving this compound, such as hydrolysis of the lactone, substitution at the amino group, or cycloaddition reactions, DFT can be used to map the entire potential energy surface. pku.edu.cn

This process involves locating the structures of all reactants, intermediates, transition states (TS), and products. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes. Frequency calculations are performed to confirm the nature of these stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

By calculating the energies of the reactants and the transition state, the activation energy (Eₐ) for the reaction can be determined. This allows for the comparison of different possible pathways; the one with the lowest activation energy is predicted to be the most favorable kinetically. rwth-aachen.de Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a given transition state connects the intended reactants and products. youtube.com

Prediction of Stereoselectivity in Synthetic Transformations

The this compound molecule contains at least two stereocenters (at C4 and C5), meaning it can exist as multiple stereoisomers. Predicting and controlling the stereochemical outcome of reactions is a significant challenge in organic synthesis. pioneeracademics.comarxiv.org

Computational methods can predict stereoselectivity by modeling the transition states leading to the different stereoisomeric products. acs.org For a given reaction, there will be a separate transition state for the formation of each possible stereoisomer. By calculating the Gibbs free energy of activation (ΔG‡) for each of these competing pathways, the product ratio can be predicted using the Curtin-Hammett principle. The transition state with the lower free energy will be more accessible, leading to the major product. This approach relies on the high accuracy of modern DFT methods to resolve small energy differences (often just a few kcal/mol) between diastereomeric transition states. In recent years, machine learning models have also been developed to quantitatively predict enantioselectivity based on features of the reactants, catalysts, and solvents. bohrium.comnih.gov

Quantitative Structure-Reactivity Relationships (QSAR) in Dihydrofuranone Chemistry

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity or biological activity. nih.gov While no specific QSAR studies on this compound exist, a hypothetical study on a library of related dihydrofuranone derivatives could be envisioned. aimspress.com

In such a study, various molecular descriptors would be calculated for each compound in the series. These descriptors quantify different aspects of the molecular structure and can be categorized as constitutional, topological, electronic, or steric.

Table 3: Examples of Molecular Descriptors for a QSAR Study of Dihydrofuranones

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Size, polarity |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Polarity, reactivity, charge distribution |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and shape |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Lipophilicity, polarizability |

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to create an equation that links a combination of descriptors to the observed reactivity (e.g., a reaction rate constant). nih.gov A robust QSAR model can then be used to predict the reactivity of new, unsynthesized dihydrofuranone derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and intermolecular interactions in a simulated environment (e.g., in a solvent box).

For this compound, MD simulations could be used to:

Perform Conformational Analysis: The five-membered dihydrofuranone ring is not planar and can adopt various puckered conformations (envelope, twist). MD simulations can explore the energy landscape connecting these conformers and determine their relative populations at a given temperature.

Study Intermolecular Interactions: By simulating the molecule in a solvent like water, MD can reveal detailed information about hydrogen bonding between the amino and carbonyl groups and the solvent molecules. If the molecule is a potential drug candidate, MD simulations can be used to model its interaction with a biological target, such as an enzyme's active site. nih.gov These simulations can predict binding modes, calculate binding free energies, and identify key amino acid residues involved in the interaction, providing a dynamic picture that complements static docking studies.

Applications of 4 Amino 5 Ethoxydihydrofuran 2 3h One As a Key Synthetic Intermediate and Scaffold

Building Block in Complex Organic Molecule Synthesis

The structural features of 4-amino-2(5H)-furanone derivatives make them highly reactive and versatile reactants in chemical synthesis. mdpi.com The presence of a carbonyl group, a double bond, an amino group, and an alkoxy group provides multiple reactive sites for constructing more complex molecular architectures. These structures are crucial intermediates for synthesizing a wide array of organic compounds, including other heterocyclic systems and γ-lactones, which are important precursors for pharmaceuticals. mdpi.com

The furanone core can be modified through various reactions. For instance, the labile halogen atoms in precursor molecules like 3,4-dihalo-5-hydroxy-2(5H)-furanones offer numerous possibilities for introducing different substituents, which are then converted to amino and ethoxy groups. mdpi.com This high reactivity, stemming from the conjugated system and the hydroxyl group on the C5 carbon, makes these furanone derivatives key starting materials for elaborate synthetic pathways. mdpi.com

Versatile Scaffold for Heterocyclic Compound Development

The 4-amino-5-ethoxydihydrofuran-2(3H)-one scaffold is not just an intermediate but a foundational structure for developing a wide range of other heterocyclic compounds. The inherent reactivity of the 2(5H)-furanone ring allows it to undergo ring-transformation reactions, serving as a synthon for different heterocyclic systems.

For example, reactions of similar furanone derivatives with bifunctional N-nucleophiles like hydrazine can lead to the formation of 4,5-dihalogeno-3(2H)-pyridazinones in satisfactory yields. mdpi.com Similarly, reactions with ammonia can transform the furanone ring into a 1H-pyrrol-2(5H)-one derivative. mdpi.com The ability to readily convert the furanone core into pyridazinone, pyrrolone, and other heterocyclic structures underscores its role as a versatile platform in heterocyclic chemistry. mdpi.comresearchgate.net

Derivatization Strategies for Diverse Structural Complexity

The generation of molecular diversity from a common scaffold is a cornerstone of modern medicinal and agrochemical research. This compound is well-suited for such derivatization strategies, allowing for the systematic modification of its structure to explore chemical space and optimize biological activity.

A key approach involves the nucleophilic substitution of precursor molecules. For instance, a solid-phase synthesis approach has been developed for substituted 4-amino-5-hydroxy-2(5H)-furanones, where halogenated furanone building blocks are attached to a resin and then reacted with a diverse library of amines. scienceasia.org This combinatorial technique enables the rapid generation of numerous analogs with varied substituents at the 4-position. scienceasia.org Such methods are instrumental in creating libraries of compounds for high-throughput screening to identify new lead structures in pharmaceutical and agricultural research. scienceasia.org

| Derivatization Approach | Reagents/Method | Resulting Structure/Modification | Purpose |

| Solid-Phase Synthesis | Isocyanate resin, various amines, TFA cleavage | Library of 4-alkylamino-5-hydroxy-2(5H)-furanones | Rapid generation of diverse compounds for screening. scienceasia.org |

| Nucleophilic Substitution | Thiophenols, triethylamine | 4-thioaryl substituted furanones | Introduction of sulfur-containing moieties. mdpi.com |

| Ring Transformation | Hydrazine derivatives | 4,5-dihalogeno-3(2H)-pyridazinones | Conversion of furanone core to pyridazinone core. mdpi.com |

| Acetylation of Amino Group | Acetic anhydride | N-acetylated derivatives | Enhanced detection in analytical methods like NMR. nih.gov |

Chiral Furanone Scaffolds in Asymmetric Synthesis

Chiral furanones and their derivatives are of significant interest as they can serve as chiral building blocks or be synthesized via asymmetric methods to create enantiomerically pure complex molecules. researchgate.net Asymmetric synthesis is crucial in pharmacology, where often only one enantiomer of a drug is active.

While specific studies on this compound in asymmetric synthesis are not extensively detailed, the broader class of chiral furanones and related lactones is central to many asymmetric strategies. nih.gov Methodologies like organocatalytic intramolecular Mannich reactions can produce heterocyclic structures with high stereoselectivity. organic-chemistry.org Enantioselective methods for synthesizing flavanones and chromanones, which share structural motifs with substituted lactones, often rely on asymmetric cyclization reactions. researchgate.net The principles from these syntheses, which use chiral auxiliaries or catalysts to control stereochemistry, are applicable to scaffolds like the dihydrofuranone core. nih.govkaust.edu.sa The development of asymmetric routes to access enantiopure furanone derivatives remains a valuable goal for creating stereochemically defined drugs and other bioactive molecules. researchgate.netnih.gov

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The 2(5H)-furanone skeleton is a well-established pharmacophore present in numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com Consequently, this compound and related compounds are valuable precursors for molecules of pharmacological interest.

Derivatives of this scaffold have been investigated for various therapeutic applications. For instance, combinatorial libraries of 3,4,5-trisubstituted 2(5H)-furanones have led to the discovery of new antibiotic agents. scienceasia.org The furanone ring can be transformed into other biologically active heterocycles, such as pyridazinones, which have been developed as potent inhibitors of proteins like Fatty Acid Binding Protein 4 (FABP4), a target for metabolic diseases and cancer. nih.gov The versatility of the furanone core allows chemists to access diverse and complex scaffolds that are foundational to modern drug discovery. nih.govmdpi.com

| Target Scaffold Class | Synthetic Transformation | Potential Pharmacological Relevance |

| Pyridazinones | Ring transformation with hydrazine | Analgesics, FABP4 inhibitors. nih.gov |

| Pyrrolones | Reaction with ammonia/amines | Antitumor, antibiotic activities. mdpi.comscienceasia.org |

| γ-Lactones | Reduction of the furanone ring | Versatile pharmaceutical intermediates. mdpi.com |

| Oxazoles/Triazines | Multi-step synthesis from related precursors | Anticancer (protein kinase inhibitors), anti-inflammatory. nih.gov |

Role in Agrochemistry Research as a Synthetic Scaffold

In addition to pharmaceuticals, the 2(5H)-furanone scaffold is a key structural motif in agrochemistry. Compounds derived from this core have been developed as herbicides and insecticides. The ability to easily generate a large library of substituted 4-amino-2(5H)-furanones through methods like solid-phase synthesis is highly advantageous for screening and identifying new agrochemical leads. scienceasia.org

Research into new herbicides has identified compounds containing related heterocyclic motifs, such as barbituric acid derivatives, which show potent activity. mdpi.com The synthetic pathways to these complex molecules often rely on versatile building blocks that can be systematically modified. The this compound scaffold, with its multiple points for derivatization, fits this role perfectly, providing a platform for creating novel compounds to address challenges in agriculture, such as weed resistance and the need for more environmentally benign crop protection agents. mdpi.com

Development of Materials Science Applications Based on Dihydrofuranone Scaffolds

The application of furan-based compounds extends beyond medicine and agriculture into the realm of materials science. Furan-based monomers are increasingly used to create sustainable and functional polymers and biomaterials. umw.edu.pl These materials are particularly relevant in biomedical applications, such as tissue engineering, where biodegradable scaffolds are needed to support cell growth. researchgate.netchemrxiv.org

Dihydrofuranone-related structures can be incorporated into polyesters, which can then be processed into materials with specific mechanical and thermal properties. researchgate.net For example, furan-based copolymers have been synthesized and successfully transformed into nanofibrous scaffolds using techniques like electrospinning. umw.edu.plresearchgate.net These scaffolds mimic the natural extracellular matrix and have shown potential as biodegradable platforms for medical engineering due to their biocompatibility and suitable mechanical properties. umw.edu.plresearchgate.net The integration of scaffolds with living cells is essential for tissue regeneration, and materials derived from furan-based scaffolds offer promising avenues for creating advanced, functional biomaterials. nih.gov

Future Research Directions and Emerging Paradigms in Dihydrofuranone Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly central to modern organic synthesis, steering research towards methods that minimize environmental impact and maximize resource efficiency. The future synthesis of 4-Amino-5-ethoxydihydrofuran-2(3H)-one will likely see a significant shift away from traditional methods that rely on stoichiometric reagents and hazardous solvents, towards more sustainable and atom-economical alternatives.

A primary focus is the utilization of renewable feedstocks . Many furan (B31954) derivatives can be sourced from biomass, with compounds like furfural (B47365) being readily obtainable from agricultural waste. Developing synthetic pathways that convert these bio-based starting materials into complex dihydrofuranones is a key goal. For instance, furfural can be transformed into key intermediates for furanone synthesis through oxidation and other catalytic processes. This approach not only reduces reliance on petrochemicals but also aligns with the objectives of a circular economy.

Atom economy , a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is another critical driver of innovation. Reactions with high atom economy, such as cycloadditions and tandem reactions, are being explored to construct the dihydrofuranone core. These methods are inherently less wasteful as they minimize the formation of byproducts. For example, a cycloaddition strategy could potentially construct the substituted furanone ring in a single, highly efficient step.

Furthermore, the development of biocatalytic methods represents a promising frontier. Enzymes offer unparalleled selectivity under mild, aqueous conditions, presenting a green alternative to conventional chemical catalysis. The use of enzymes for key bond-forming steps in the synthesis of lactones and amino compounds could lead to highly efficient and enantioselective routes to this compound and its chiral derivatives.

The following table summarizes potential green starting materials for dihydrofuranone synthesis.

| Renewable Feedstock | Potential Intermediate | Key Transformation |

|---|---|---|

| Furfural (from agricultural waste) | 5-Hydroxy-2(5H)-furanone | Catalytic Oxidation |

| Levulinic Acid (from cellulose) | γ-Valerolactone (GVL) | Hydrogenation/Reduction |

| Sugars (e.g., Glucose, Fructose) | 5-Hydroxymethylfurfural (HMF) | Acid-catalyzed dehydration |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern synthetic chemistry, and the development of novel catalytic systems is crucial for advancing the synthesis of complex molecules like this compound. Future research will focus on catalysts that offer higher efficiency, greater control over stereochemistry, and the ability to mediate new types of chemical transformations.

Asymmetric Catalysis is particularly important for producing enantiomerically pure dihydrofuranones, which is often a prerequisite for biological applications. Significant progress has been made in developing catalytic asymmetric methods for synthesizing butenolides and butyrolactones.

Organocatalysis : Chiral small organic molecules, such as cinchona alkaloids and proline derivatives, have emerged as powerful catalysts for stereoselective reactions. These catalysts can be used to construct chiral centers with high enantioselectivity in reactions like Michael additions and aldol (B89426) reactions, which are key steps in building the dihydrofuranone scaffold.

Transition Metal Catalysis : Complexes of metals like palladium, rhodium, and silver are highly effective in catalyzing a wide range of reactions for furanone synthesis. Palladium-catalyzed coupling reactions, for instance, can be used to form C-C and C-O bonds to construct and functionalize the dihydrofuranone ring. Chiral ligands can be used in conjunction with these metals to induce high levels of enantioselectivity.

Biocatalysis , using isolated enzymes or whole-cell systems, offers another avenue for enhanced selectivity. Enzymes such as transaminases, reductases, and hydrolases can be employed for the stereoselective introduction of the amino group at the C-4 position and for resolving racemic mixtures. The engineering of enzymes through directed evolution can further tailor their activity and selectivity for specific, non-natural substrates relevant to amino-ethoxydihydrofuranone synthesis.

The table below highlights some advanced catalytic systems and their potential applications in dihydrofuranone synthesis.

| Catalyst Type | Example Catalyst/System | Potential Application in Dihydrofuranone Synthesis | Key Advantages |

|---|---|---|---|

| Organocatalyst | Cinchona Alkaloids | Asymmetric Michael addition to form the C4-C5 bond | High enantioselectivity, metal-free |

| Transition Metal | Palladium complexes with chiral ligands | Catalytic coupling for ring formation and substitution | High efficiency, broad substrate scope |

| Transition Metal | Rhodium(II) / Palladium(0) binary system | Cyclization/allylic alkylation cascade | Forms C2-quaternary centers, high selectivity |

| Biocatalyst | Engineered Transaminases | Stereoselective amination at the C-4 position | High enantioselectivity, mild conditions |

Advanced Computational Design for Rational Synthesis and Reactivity Control

Computational chemistry has become an indispensable tool for modern synthetic chemists, enabling the rational design of reactions and catalysts, and providing deep mechanistic insights. For dihydrofuranone chemistry, advanced computational methods are set to accelerate discovery by predicting reactivity and guiding experimental efforts.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate reaction mechanisms, transition state geometries, and the energetics of synthetic pathways. By applying DFT calculations, researchers can:

Elucidate Reaction Mechanisms: Understand the step-by-step process of how starting materials are converted into dihydrofuranones, identifying key intermediates and transition states. This knowledge is crucial for optimizing reaction conditions to favor the desired product and suppress side reactions.

Predict Reactivity and Selectivity: Computational models can predict the most likely sites of reaction on a molecule (regioselectivity) and the 3D arrangement of atoms in the product (stereoselectivity). This predictive power allows for the in silico screening of different substrates and catalysts to identify the most promising candidates for experimental validation, saving significant time and resources.

Rational Catalyst Design: Computational methods can be used to design new catalysts with enhanced activity and selectivity. By modeling the interaction between a catalyst and the reactants, researchers can understand the origins of catalysis and make targeted modifications to the catalyst's structure to improve its performance.

Molecular modeling and docking simulations are particularly relevant for exploring the biological potential of new this compound derivatives. These techniques can predict how a molecule will bind to a biological target, such as a protein or enzyme, providing insights into its potential therapeutic effects. This allows for the computational screening of virtual libraries of dihydrofuranone derivatives to prioritize which compounds to synthesize and test.

The synergy between computational prediction and experimental synthesis creates a powerful feedback loop. Theoretical predictions guide experiments, while experimental results provide data to refine and improve the computational models, leading to a more efficient and rational approach to chemical synthesis.

Integration of Artificial Intelligence and Machine Learning in Dihydrofuranone Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, from reaction planning to drug discovery. In dihydrofuranone research, these data-driven approaches offer powerful new tools to navigate the vast chemical space and accelerate the development of new synthetic methods and bioactive molecules.

Reaction Optimization: Machine learning algorithms can significantly accelerate the optimization of reaction conditions. Instead of the traditional, often time-consuming, one-variable-at-a-time approach, ML models can analyze the complex interplay between multiple reaction parameters (e.g., catalyst, solvent, temperature, concentration) simultaneously. By learning from a limited set of initial experiments, these models can suggest the optimal conditions to maximize yield and selectivity, drastically reducing the number of experiments required.

Bioactivity Prediction and Drug Discovery: A major application of AI in chemistry is in the prediction of the biological activity of small molecules. Quantitative Structure-Activity Relationship (QSAR) models, which correlate a molecule's structural features with its biological activity, are increasingly being built using advanced machine learning techniques. For dihydrofuranone research, this means that large virtual libraries of derivatives can be rapidly screened in silico to identify candidates with a high probability of possessing desired therapeutic properties (e.g., anticancer, antibacterial). This allows researchers to focus their synthetic efforts on the most promising compounds.

The integration of AI and ML with automated robotic platforms for chemical synthesis promises to create "self-driving laboratories" where the entire cycle of design, synthesis, testing, and analysis is automated, leading to an unprecedented rate of discovery in dihydrofuranone chemistry and beyond.

Discovery of Unexplored Transformations and Derivatizations of Amino-Ethoxydihydrofuranones

While the core structure of this compound is established, its full chemical potential remains largely untapped. Future research will undoubtedly focus on exploring novel reactions and derivatizations to generate new molecular architectures with unique properties and functions.

Functionalization of the Dihydrofuranone Core: The dihydrofuranone ring itself presents several sites for further chemical modification. Developing new methods for C-H functionalization at the C-3 position, for example, would allow for the introduction of a wide range of substituents, dramatically increasing the structural diversity of accessible derivatives. Furthermore, ring-opening reactions of the lactone could provide access to highly functionalized acyclic compounds, which can serve as versatile building blocks for other synthetic targets.

Derivatization of Existing Functional Groups: The amino and ethoxy groups of this compound are prime handles for derivatization.

The amino group can be acylated, alkylated, or arylated to introduce a variety of substituents, which could modulate the molecule's biological activity and physicochemical properties. It can also serve as a nucleophile in the construction of larger, more complex heterocyclic systems.

The ethoxy group at the anomeric C-5 position could potentially be exchanged for other alkoxy, aryloxy, or nucleophilic groups, providing another avenue for structural diversification.

Cascade and Multicomponent Reactions: The dihydrofuranone scaffold is an ideal starting point for designing complex cascade or multicomponent reactions. These reactions allow for the construction of intricate molecular frameworks in a single, efficient step by combining multiple reactants. For instance, the amino group and the lactone carbonyl could participate in a sequence of reactions with other reagents to build fused heterocyclic systems, rapidly generating libraries of novel compounds for biological screening.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-amino-5-ethoxydihydrofuran-2(3H)-one?

Methodological Answer: The compound can be synthesized via aza-Michael addition or lactonization strategies. For example:

- Step 1: React an α,β-unsaturated ester with an amine (e.g., 4-ethoxyamine) under basic conditions (e.g., LiHMDS in THF at −78°C) to form the amino intermediate .

- Step 2: Cyclize the intermediate using Lewis acids (e.g., BF₃·OEt₂) to form the dihydrofuranone ring .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How is the compound characterized spectroscopically?

Methodological Answer:

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation (OSHA HCS guidelines) .

- First Aid: If inhaled, administer artificial respiration and seek medical attention immediately .

- Storage: Keep in airtight containers at −20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can enantioselective synthesis of the compound be achieved?

Methodological Answer: Use chiral auxiliaries or asymmetric catalysis :

- Chiral Pool Approach: Start with enantiopure amino acids (e.g., L-alanine) to control stereochemistry at the 4-amino position .

- Catalytic Asymmetric Hydrogenation: Apply Ru-BINAP catalysts to reduce prochiral enamine intermediates (e.g., 90% ee reported for similar dihydrofuranones) .

Validation:

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Variable Temperature NMR: Identify dynamic processes (e.g., rotamers) causing signal splitting .

- DFT Calculations: Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate assignments .

- 2D NMR (HSQC, HMBC): Resolve ambiguous couplings (e.g., differentiating NH₂ protons from solvent peaks) .

Q. What mechanistic insights explain side-product formation during synthesis?

Methodological Answer:

Q. How to assess the compound’s stability under varying pH and temperature?

Methodological Answer:

Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Molecular Orbital Analysis (Gaussian): Calculate LUMO maps to identify electrophilic sites (e.g., C-2 carbonyl carbon) .

- MD Simulations (AMBER): Simulate solvation effects on reactivity in polar aprotic solvents (e.g., DMF vs. THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.